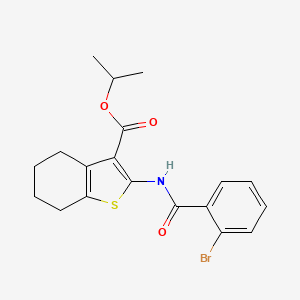

propan-2-yl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

propan-2-yl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name |

propan-2-yl 2-[(2-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO3S/c1-11(2)24-19(23)16-13-8-4-6-10-15(13)25-18(16)21-17(22)12-7-3-5-9-14(12)20/h3,5,7,9,11H,4,6,8,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXTVIQPIMOQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-bromo-benzoyl chloride with 4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid, followed by esterification with isopropanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce azide or amine derivatives .

Scientific Research Applications

propan-2-yl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propan-2-yl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include other thiophene derivatives such as:

- Thiophene-2-carboxylic acid

- 2-Bromo-3-thiophenecarboxylic acid

- Thiophene-2-sulfonic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Propan-2-yl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the benzothiophene class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources of scientific literature.

- Molecular Formula : C19H20BrNO3S

- Molecular Weight : 422.3 g/mol

- IUPAC Name : propan-2-yl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Canonical SMILES : CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)Br

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study highlighted that certain benzothiophene derivatives possess activity against various bacterial strains, suggesting that this compound may share similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. Additionally, the compound's ability to inhibit cancer cell proliferation was demonstrated in assays involving breast and colon cancer cell lines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It could act as a ligand for specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to cell death in susceptible cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Disruption of metabolic pathways |

Case Study: Anticancer Efficacy

A notable study investigated the anticancer efficacy of a related benzothiophene derivative in a mouse model. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. The study concluded that the benzothiophene derivative could enhance the effectiveness of existing treatments while reducing side effects .

Q & A

Q. What are the optimal synthetic routes for propan-2-yl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via cyclization of substituted cyclohexanone derivatives with sulfur sources.

- Step 2 : Introduction of the 2-bromobenzamido group via coupling reactions (e.g., using benzoylisothiocyanate or activated esters under mild conditions in ethanol or dichloromethane ).

- Step 3 : Esterification with propan-2-ol under acidic or enzymatic catalysis.

Key Considerations : Optimize reaction temperature (20–60°C) and solvent polarity to minimize side products. Yields >70% are achievable with purified intermediates .

Q. How should researchers characterize this compound to confirm its structural integrity?

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 2-bromobenzamido protons at δ 7.3–8.1 ppm, tetrahydrobenzo[b]thiophene protons at δ 1.5–2.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺: ~449.05 Da).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Enzyme Inhibition Screens : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets).

- Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.

- Solubility Profiling : Measure in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

Methodology :

- Comparative SAR Analysis : Systematically vary substituents (e.g., replace bromine with chlorine or methyl groups) and test in parallel assays.

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .

- Metabolite Profiling : Identify degradation products via LC-MS to rule out off-target effects.

Example : A chloro-substituted analog showed 10-fold higher potency than the bromo derivative in kinase assays, attributed to enhanced hydrophobic interactions .

Q. What strategies are effective for improving the compound’s metabolic stability?

- Structural Modifications : Replace the ester group (propan-2-yl) with a more stable amide or carbamate moiety.

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Prodrug Design : Mask labile groups (e.g., ester-to-amide conversion) to enhance plasma half-life .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps in the benzamido coupling reaction.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map energy profiles for cyclization and acylation steps.

- Trapping Intermediates : Use low-temperature NMR (-40°C) to isolate and characterize reactive species .

Q. What advanced techniques validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding.

- Click Chemistry Probes : Incorporate an alkyne handle into the compound for pull-down assays and proteomic analysis.

- CRISPR-Cas9 Knockout : Validate phenotype rescue in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.